molecular formula C8H5FINO B8358452 1-Fluoro-3-iodo-2-isocyanato-5-methylbenzene

1-Fluoro-3-iodo-2-isocyanato-5-methylbenzene

Cat. No. B8358452
M. Wt: 277.03 g/mol
InChI Key: BWMNOFXLNWSOMU-UHFFFAOYSA-N
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Patent
US08481566B2

Procedure details

A mixture of 2-fluoro-6-iodo-4-methylaniline (D1) (370 mg, 1.5 mmol), triphosgene (150 mg, 0.05 mmol), and dioxan (3 ml) was heated at reflux for 1 h 15 min then cooled and evaporated to give the crude title compound.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([I:10])[C:3]=1[NH2:4].Cl[C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl>O1CCOCC1>[F:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([I:10])[C:3]=1[N:4]=[C:12]=[O:14]

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1)C)I
Name
Quantity
150 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)C)I)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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